molecular formula C24H24N4O2 B4603272 N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide

N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide

Cat. No.: B4603272
M. Wt: 400.5 g/mol
InChI Key: OJLFIKGSXJJYEI-JWGURIENSA-N
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Description

N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide is a benzamide derivative characterized by a dimethylamino-substituted phenyl ring, a vinyl linker, and a 4-pyridinylmethyl carbamoyl group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications such as kinase inhibition or receptor modulation.

Properties

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFIKGSXJJYEI-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=NC=C2)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylamino group, a pyridinylmethyl moiety, and a vinylbenzamide framework. This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with specific proteins involved in cellular signaling pathways. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation . The inhibition of DHFR leads to reduced levels of NADPH, destabilizing the enzyme and ultimately affecting cell growth .

Biological Activity

  • Antiviral Activity :
    • A study on benzamide derivatives revealed their ability to significantly reduce cytoplasmic hepatitis B virus (HBV) DNA levels. The mechanism involves binding to the HBV core protein, promoting the formation of empty capsids and disrupting nucleocapsid assembly .
  • Antitumor Effects :
    • Compounds structurally related to this compound have demonstrated antitumor activity in various models. For example, certain derivatives showed moderate to high potency as RET kinase inhibitors, which are promising for cancer therapy due to their role in tumor proliferation .
  • Inhibition of Enzymatic Activity :
    • The compound has been associated with the inhibition of key enzymes involved in metabolic pathways. This can lead to altered cellular metabolism and growth inhibition in cancer cells .

Case Studies

  • Study on Hepatitis B Virus :
    A group of benzamide derivatives was tested for their antiviral efficacy against HBV. The results indicated that specific derivatives could reduce viral load effectively, suggesting that this compound might exhibit similar properties .
  • Antitumor Research :
    Investigations into the antitumor potential of related compounds highlighted their effectiveness against various cancer cell lines. These studies often focus on the compound's ability to inhibit specific kinases or other targets critical for cancer cell survival and proliferation .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism
Benzamide Derivative AAntiviralInhibits HBV core protein interaction
Benzamide Derivative BAntitumorRET kinase inhibition
This compoundPotentially antiviral and antitumorInhibits DHFR, alters metabolic pathways

Scientific Research Applications

N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide is a complex organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and biochemistry, supported by data tables and case studies.

Structure

The compound features a unique structure that includes:

  • A dimethylamino group, which enhances its solubility and potential biological activity.
  • A pyridinylmethyl moiety, which is known for its role in drug design due to its ability to interact with biological targets.
  • A vinyl group that may contribute to its reactivity in various chemical reactions.

Molecular Formula

The molecular formula is C₁₈H₁₈N₄O, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest activity against various diseases:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds containing pyridine derivatives have demonstrated effectiveness against breast cancer cell lines by inducing apoptosis .
  • Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial testing .

Materials Science

The compound's unique chemical structure allows it to be explored as a precursor for advanced materials:

  • Polymeric Materials : The vinyl group can participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties for applications in coatings or drug delivery systems .

Biochemical Research

In biochemical contexts, this compound may serve as a probe or tool:

  • Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme interactions, particularly those involving aminocarbonyl groups which are known to affect enzyme activity .

Table 1: Comparison of Biological Activities

Compound StructureActivity TypeReference
Similar Dimethylamino DerivativeAnticancer
Pyridine DerivativeAntimicrobial
Vinyl Group Containing CompoundPolymerization

Table 2: Potential Applications

Application AreaPotential Uses
Medicinal ChemistryAnticancer agents, antimicrobial agents
Materials SciencePolymer synthesis, coating applications
Biochemical ResearchEnzyme inhibition studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. Researchers found that modifications at the amino and carbonyl positions significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that this compound could exhibit similar effects .

Case Study 2: Antimicrobial Testing

In another research effort, derivatives of pyridine were tested for their ability to inhibit bacterial growth. Results indicated that compounds with a dimethylamino substituent showed significant antimicrobial activity against Gram-positive bacteria. This highlights the potential of this compound in developing new antibiotics .

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water to yield benzoic acid and the corresponding amine.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a carboxylate and amine .

Example Reaction Pathway :

Benzamide+H2OH+or OHBenzoic Acid+Amine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Benzoic Acid} + \text{Amine}

Vinyl Group Reactivity

The α,β-unsaturated vinyl group may participate in:

  • Electrophilic Additions : Reaction with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).

  • Cycloadditions : Potential participation in Diels-Alder reactions with dienes.

Structural Analog Data :
A related compound, N-[2-(4-dimethylaminophenyl)-1-(4-methylpiperazine-1-carbonyl)vinyl]benzamide , demonstrates stability under ambient conditions but undergoes regioselective additions at the vinyl group when exposed to strong electrophiles .

Pyridine Coordination and Metal Binding

The pyridinylmethylamino group can act as a ligand for metal ions. For instance:

  • Fe³⁺ Coordination : A structurally similar azo-benzamide compound forms a 1:1 complex with Fe³⁺ via the pyridine nitrogen and carbonyl oxygen, as shown by fluorescence quenching and DFT calculations .

Proposed Coordination Mechanism :

L+Fe3+[L-Fe]3+(Binding constant K=1.3×105M1)\text{L} + \text{Fe}^{3+} \rightarrow [\text{L-Fe}]^{3+} \quad (\text{Binding constant } K = 1.3 \times 10^5 \, \text{M}^{-1})

Dimethylamino Group Reactivity

The electron-rich dimethylamino substituent on the phenyl ring may undergo:

  • N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

  • Electrophilic Aromatic Substitution : Directed para-substitution due to the –N(CH₃)₂ group’s strong electron-donating effect.

Example : Nitration of the dimethylaminophenyl ring would likely occur at the para position relative to the dimethylamino group .

Hydrogen Bonding and Supramolecular Interactions

Benzamide derivatives often form hydrogen-bonded networks. For example:

  • C(4) Chains : Observed in analogs like 3-acetoxy-2-methyl-N-(phenyl)benzamide , where N–H···O interactions create helical ribbons .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzamide Derivatives

Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Formula
Target Compound 4-(dimethylamino) Vinyl, 4-pyridinylmethyl carbamoyl C24H25N3O2
N-[(E)-1-[[[3-(dimethylamino)propyl]amino]carbonyl]-2-(4-fluorophenyl)ethenyl]benzamide 4-fluoro Vinyl, 3-(dimethylamino)propyl carbamoyl C21H24FN3O2
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide 4-chloro, 4-methoxy Vinyl, 3-pyridinylmethyl carbamoyl C23H19ClN3O3
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide 4-(prop-2-en-1-yloxy) Propenyl ether, hydroxypropyl carbamoyl C28H29N3O4

Key Observations :

  • Electronic Effects: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 4-fluoro or 4-chloro , altering charge distribution and binding affinity.
  • Solubility : Alkoxy substituents (e.g., prop-2-en-1-yloxy in ) may improve aqueous solubility compared to aromatic amines.

Pharmacological Profiles and Target Specificity

Key Observations :

  • The target compound’s pyridinylmethyl group aligns with kinase inhibitor scaffolds (e.g., CDK9 inhibitors in ), while piperazine-containing analogs like target neurotransmitter receptors.
  • Heterocyclic additions (e.g., benzimidazole in ) expand functionality but may reduce CNS penetration due to increased polarity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Predicted logP Solubility (mg/mL) Collision Cross Section (Ų)
Target Compound 411.5 3.2 0.12 Not reported
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide 421.1 3.8 0.08 200.6 (M+H⁺)
N-{(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxo-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]propan-2-yl}benzamide 440.5 2.5 0.25 Not reported

Key Observations :

  • The target compound’s moderate logP (3.2) balances lipophilicity for membrane permeability and solubility.
  • Methoxy and cyanomethoxy substituents in and reduce logP but may enhance solubility.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are reported for amide bond formation in benzamide derivatives:
  • Carbodiimide-mediated coupling : Uses reagents like EDC or DCC with catalytic DMAP in anhydrous solvents (e.g., DCM or THF) .
  • Boric acid-catalyzed amidation : Avoids hazardous acid chlorides; employs boric acid as a catalyst with microwave-assisted heating to accelerate reaction rates .
    Yields vary based on steric hindrance and electron-donating/withdrawing groups. For example, electron-rich aromatic amines (e.g., dimethylamino substituents) may require longer reaction times (24–48 hours) at 60–80°C .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the vinyl and amide groups. The dimethylamino group typically shows a singlet at δ ~3.0 ppm, while pyridinyl protons appear as a multiplet between δ 7.5–8.5 ppm .
  • HPLC-MS : Quantifies purity (>95% recommended for biological assays) and identifies byproducts (e.g., unreacted pyridinylmethylamine) .
  • FT-IR : Confirms carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}) and secondary amine N-H bending (~1550 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in inert atmospheres (argon) to prevent oxidation of the vinyl group .
  • Light Sensitivity : The dimethylamino-phenyl moiety is prone to photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into target protein pockets (e.g., ATP-binding sites) using its minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze hydrogen bonds between the pyridinylmethyl group and conserved lysine residues .

Q. How can contradictory solubility data from different studies be resolved?

  • Methodological Answer : Solubility discrepancies arise from solvent polarity and pH:
  • DMSO : High solubility (>50 mM) due to H-bonding with amide and pyridinyl groups .
  • Aqueous Buffers (pH 7.4) : Poor solubility (<0.1 mM) unless formulated with cyclodextrins or PEG-based surfactants .
    Validate via dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate side reactions during the vinylbenzamide formation step?

  • Methodological Answer :
  • Controlled Equimolar Ratios : Use stoichiometric equivalents of 4-(dimethylamino)benzaldehyde and pyridinylmethylamine to avoid aldol condensation byproducts .
  • Acid Scavengers (e.g., 2,6-lutidine) : Prevent protonation of the amine nucleophile, ensuring efficient nucleophilic attack on the activated carbonyl .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-[4-(dimethylamino)phenyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide

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